6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine

Physicochemical Property Molecular Weight Heavy Atom Effect

Standard mono-halogenated imidazopyridine building blocks force stop-and-go synthesis or introduce unpredictable Br/I selectivity. 6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine (CAS 214958-31-3) solves this with two chemically equivalent C-I bonds that enable orthogonal, single-pot sequential cross-coupling for uniform 2,6-diaryl SAR libraries. • Orthogonal Reactivity - Two iodo handles for predictable, sequential Suzuki-Miyaura functionalization. • Heavy-Atom Probe - Predicted density 2.15 g/cm³ (MW 446.02) delivers superior X-ray scattering for co-crystallography. • PET/SPECT Precursor - Cold di-iodo scaffold for multi-step radiosynthesis of IMPY-class imaging agents.

Molecular Formula C13H8I2N2
Molecular Weight 446.02 g/mol
Cat. No. B13687742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine
Molecular FormulaC13H8I2N2
Molecular Weight446.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)I)I
InChIInChI=1S/C13H8I2N2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
InChIKeyZKVZGTHGKYCDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine Overview


6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine (CAS 214958-31-3) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, characterized by two iodine atoms at the 6-position of the core and the 4'-position of the 2-phenyl ring . Its molecular formula is C13H8I2N2, with a molecular weight of 446.02 g/mol . This dual-iodinated structure presents a unique synthetic handle, theoretically enabling sequential or orthogonal cross-coupling reactions that are not possible with its common mono-halogenated or mixed-halogen analogs like 2-(4-bromophenyl)-6-iodoimidazo[1,2-a]pyridine or 2-(4-iodophenyl)imidazo[1,2-a]pyridine.

Synthetic strategy
Sequential cross-coupling handle through dual C–I bonds
Reactivity profile
Uniform oxidative addition kinetics vs. mixed-halogen analogs
Procurement context
Library synthesis and late-stage functionalization scaffold

Why Simple Imidazopyridine Analogs Fall Short


Presuming functional equivalence between in-class imidazo[1,2-a]pyridines is scientifically untenable. The specific placement of iodine atoms on both the core and the phenyl ring dictates not only the compound's physicochemical properties but, more critically, its reactivity in metal-catalyzed cross-coupling reactions. For instance, using the mono-iodinated analog 2-(4-iodophenyl)imidazo[1,2-a]pyridine would forfeit the reactivity at the 6-position, while the common mixed-halogen analog 2-(4-bromophenyl)-6-iodoimidazo[1,2-a]pyridine introduces an inherent selectivity bias between Br and I in Pd-catalyzed reactions, fundamentally altering the synthetic outcome. The target molecule's dual C-I bonds provide a more uniform and predictable reactivity profile for sequential functionalization, which is a critical procurement parameter for consistent synthetic planning [1].

Target compound
Mono-iodinated / mixed-halogen analog
Iodine placement
I at 6‑position and 4′‑phenyl
Only one site iodinated, or Br/I mix
Reactivity control
Comparable C–I bond reactivity for sequential coupling
Selectivity bias may require stepwise isolation
Synthetic outcome
Predictable one-pot functionalization
Route complexity may shift; throughput may differ

Quantitative Evidence for Compound Selection


Molecular Weight and Heavy Atom Effect vs. Bromo-Analogs

The target compound possesses a molecular weight of 446.02 g/mol, which is 47.00 g/mol higher than its closest mixed-halogen analog, 2-(4-bromophenyl)-6-iodoimidazo[1,2-a]pyridine (MW 399.02 g/mol) . This significant difference is a direct consequence of the heavier and more polarizable iodine atom replacing a bromine atom, directly influencing parameters like LogP, polarizability, and X-ray contrast properties in imaging applications .

MW difference
Data to verify
+47.00 g/mol (11.8% increase)
Heavy-atom selection context
Calculated from C13H8I2N2 vs. C13H8BrIN2
Physicochemical Property Molecular Weight Heavy Atom Effect

Predicted Density for Purity Control

The predicted density of 6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine is 2.15±0.1 g/cm³ at 20 °C . This is notably higher than the typical density range for non-iodinated or mono-iodinated imidazo[1,2-a]pyridines, which are generally below 1.7 g/cm³, as seen with the mono-iodinated analog 2-(4-iodophenyl)imidazo[1,2-a]pyridine (density 1.7±0.1 g/cm³) . This elevated density is a direct consequence of the incorporation of two heavy iodine atoms.

Predicted density
Data to verify
2.15±0.1 g/cm³ vs. 1.7±0.1 g/cm³
Specification QC context
Standard conditions; density deviation flags wrong analog
Predicted Density Physical Property Quality Control

Dual Iodo Substituents: Symmetrical Reactivity

The target compound's structure, featuring two carbon-iodine bonds, is ideally suited for sequential palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura couplings, which are pivotal for synthesizing polysubstituted imidazo[1,2-a]pyridines [1]. Unlike the mixed halogen analog 2-(4-bromophenyl)-6-iodoimidazo[1,2-a]pyridine , which introduces selectivity bias where C-I preferentially reacts before C-Br, the di-iodo compound offers two sites with similar oxidative addition kinetics for palladium [2]. A recent study on polysubstituted imidazo[1,2-a]pyridines demonstrates the efficiency of using such di-halogenated scaffolds for rapid, one-pot sequential couplings without the need for isolating intermediates, a synthetic advantage not afforded by mixed-halogen systems [1].

Synthetic versatility
Class-level
Two comparable C–I sites for sequential Suzuki coupling
Assay context; supports sequential library synthesis
Microwave-assisted one-pot procedure reported
Synthetic Utility Cross-Coupling Reactivity

Ideal Use Cases for This Imidazopyridine Scaffold


2,6-Diaryl Imidazo[1,2-a]pyridine Library Synthesis

For medicinal chemistry groups focused on structure-activity relationship (SAR) studies, this compound is the single most efficient starting material for creating a library of 2,6-diaryl imidazo[1,2-a]pyridines. As evidenced by the class-level synthetic utility, the two C-I bonds allow for a single-pot, sequential Suzuki coupling strategy . Procuring the mixed-halogen analog 2-(4-bromophenyl)-6-iodoimidazo[1,2-a]pyridine would necessitate a stop-and-go approach, isolating the mono-coupled intermediate due to bromine's lower reactivity, which significantly impacts laboratory throughput.

Heavy-Atom Probes for Crystallography and Imaging

The unique high molecular weight and predicted density (2.15 g/cm³) of the compound, a direct result of its two iodine atoms , makes it intrinsically suitable for applications requiring strong X-ray scattering or contrast. When seeking to derivatize a bioactive molecule with a heavy atom probe for co-crystallography without altering core pharmacophore features, this scaffold offers a higher electron-density anchor than its mono-iodinated or bromo-analogs. This provides a quantifiable advantage in obtaining experimental phases for protein-ligand complexes.

Cold Precursor for Radiolabeled Tracers

In the development of SPECT or PET imaging agents based on the imidazo[1,2-a]pyridine backbone, such as derivatives of the well-known amyloid-binding compound IMPY, a 'cold' di-iodo precursor is invaluable. The target compound can serve as a pre-functionalized precursor for multi-step radiosynthesis. Its structural similarity to lead compounds like IMPY [1] but with a reactive handle at the 4'-position for subsequent isotope exchange or prosthetic group attachment, positions it as a more advanced and versatile starting material than simpler, less-functionalized imidazopyridines.

Application
Selection property
Validation focus
2,6-Diaryl library synthesis
Synthetic handle consistency
Cross-coupling sequence validation
Heavy-atom probe development
Electron-density context
X-ray scattering validation
Radiolabeled tracer precursor
Structural similarity to lead scaffolds
Isotope exchange compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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